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Compound of Interest |

(4-Amino-1-methylipyrrolidin-2-
Compound Name:

yl)methanol
CAS No.: 142228-25-9
Cat. No.: B122281

Get Quote

Subject: (4-Amino-1-methylpyrrolidin-2-yl)methanol vs.
3-Aminopyrrolidine
Executive Summary

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, offering a balance of rigidity,
solubility, and defined vectors for substituent display. This guide compares two distinct
derivatives: 3-Aminopyrrolidine (3-AP) and (4-Amino-1-methylpyrrolidin-2-yl)methanol (4-A-
1-MPM).

o 3-Aminopyrrolidine is the "workhorse" scaffold. It is a rigid diamine used primarily as a linker
to space two pharmacophores or to introduce solubility via its secondary ring amine. Its
performance is defined by high synthetic versatility but requires careful orthogonal protection
strategies.

e 4-A-1-MPM is a "specialist" scaffold. Derived often from the chiral pool (hydroxyproline), it
offers high stereochemical density (typically 3 chiral centers if fully substituted) and three
distinct functional handles: a tertiary ring amine (N-Me), a primary exocyclic amine, and a
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primary alcohol. It is selected when specific H-bond networks, reduced conformational

entropy, or fragment-based complexity is required.

Structural & Physicochemical Analysis

The choice between these two scaffolds fundamentally alters the physicochemical profile of the

final drug candidate.

Comparative Properties Table

(4-Amino-1-
Property 3-Aminopyrrolidine (3-AP) methylpyrrolidin-2-
yl)methanol
Formula CaH1o0N:2 CeH14N20
MW 86.14 g/mol 130.19 g/mol

Functionality

Diamine (2° Ring N, 1° Exo N)

Tri-functional (3° Ring N, 1°
Exo N, Alcohol)

Chirality

1 Stereocenter (C3)

2 Stereocenters (C2, C4)

pKa (Ring N)

~10.5 (Secondary)

~9.5 (Tertiary, N-Me lowers
pKa slightly)

H-Bond Donors

2 (Ring NH, Exo NH2)

2 (Exo NHz, OH)

TPSA

~38 Az

~58 A2 (Increased polarity due
to OH)

Synthetic Focus

Orthogonal Protection
(Boc/Cbz)

Chemoselective Derivatization
(OH vs NH2)

Key Performance Implications

» Basicity & Permeability: 3-AP is highly basic. The secondary amine often requires capping
(amide/sulfonamide) to pass the Blood-Brain Barrier (BBB). 4-A-1-MPM contains an N-
methyl group, which reduces H-bond donor count, potentially improving membrane
permeability, though the hydroxyl group adds TPSA back.
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» Stereochemical Vectors: 3-AP provides a linear or kinked vector depending on substitution.
4-A-1-MPM provides a "tripod" arrangement, allowing the molecule to interact with three
distinct pockets (e.g., a hydrophobic pocket for N-Me, a polar pocket for OH, and an acidic
residue for NH2).

Synthetic Utility & Reactivity[1]

The primary challenge with 3-AP is distinguishing between the two nitrogen atoms. In contrast,
4-A-1-MPM presents a challenge of chemoselectivity between a primary amine and a primary

alcohol.

Reactivity Flowchart (Graphviz)
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Caption: Comparative synthetic workflows. 3-AP requires protecting group manipulation, while
4-A-1-MPM relies on the innate nucleophilicity difference between NH2 and OH.
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Medicinal Chemistry Applications
3-Aminopyrrolidine: The Linker

» Dominant Use: Used extensively in Quinolone antibiotics (e.g., Gemifloxacin) and
Chemokine Receptor Antagonists (CCR2/CCR5).

e Mechanism: The pyrrolidine ring provides a rigid spacer that orients the exocyclic amine into
a specific interaction pocket (often an aspartate or glutamate residue in the target protein).

« Liability: The secondary amine can be a metabolic soft spot (oxidation to lactam) if left
unsubstituted.

4-A-1-MPM: The Chiral Fragment

o Dominant Use: Fragment-Based Drug Discovery (FBDD) and mimicry of Proline-rich
peptides.

e Mechanism: The hydroxymethyl group mimics the serine/threonine side chains or acts as a
bioisostere for a carbonyl group. The N-methyl group locks the conformation and prevents
non-specific binding associated with secondary amines.

o Advantage: High

character (Fsp3). Increasing Fsp3 is correlated with improved clinical success rates by
improving solubility and reducing off-target aromatic interactions.

Experimental Protocols
Protocol A: Regioselective Functionalization of 3-
Aminopyrrolidine

Objective: To selectively acylate the exocyclic amine while leaving the ring amine free (or vice

versa).

The "Self-Validating" Logic: The exocyclic primary amine is generally more nucleophilic than
the secondary ring amine due to steric hindrance around the ring nitrogen, but this selectivity is
poor. Trustworthy Approach: Use commercially available mono-protected building blocks (e.g.,
tert-butyl 3-aminopyrrolidine-1-carboxylate) to guarantee regiocontrol.
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Starting Material:tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq).

Acylation: Dissolve in DCM (0.1 M). Add DIPEA (1.5 eq) and Acid Chloride (1.1 eq) at 0°C.
Stir for 1 h.

o Validation: TLC should show disappearance of the primary amine (ninhydrin stain active)
and appearance of a higher Rf spot.

Deprotection: Treat the crude amide with 4M HCI in Dioxane for 2 h.

Isolation: Evaporate volatiles. The resulting salt is the Ring-NH free amine.

Protocol B: Chemoselective Derivatization of 4-A-1-MPM

Objective: To functionalize the primary amine in the presence of the free alcohol.

The "Self-Validating" Logic: Amines are significantly more nucleophilic than alcohols towards
acylating agents. No protection of the alcohol is typically required if stoichiometric control is
maintained.

e Reagents: (4-Amino-1-methylpyrrolidin-2-yl)methanol (1.0 eq), Carboxylic Acid (1.0 eq),
HATU (1.1 eq), DIPEA (2.5 eq).

e Solvent: DMF (Anhydrous).
» Procedure:
o Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 15 mins.
o Add the amine-alcohol substrate. Stir at RT for 4—-16 h.
o Workup: Dilute with EtOAc, wash with sat. NaHCOs (removes unreacted acid) and Brine.

o Critical Check: If the alcohol reacts, you will see a di-acylated product by LC-MS (M+2R).
If observed, switch to a milder coupling agent like EDC/HOBLt or lower the temperature to
0°C.
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Result: The product is an Amido-Alcohol, ready for further elaboration (e.g., oxidation of the
alcohol to an aldehyde for reductive amination).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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